2-((4-Fluorophenyl)amino)benzonitrile
Description
Overview of 2-((4-Fluorophenyl)amino)benzonitrile in Contemporary Organic Chemistry Research
This compound is a diarylamine derivative that stands as a versatile intermediate in organic synthesis. While extensive literature dedicated solely to this specific molecule is not widespread, its structural components suggest its primary role as a precursor in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The compound's architecture, featuring a nucleophilic secondary amine, a cyano group, and a fluorinated aromatic ring, offers multiple sites for chemical modification.
In contemporary research, compounds with the anilino-benzonitrile core are investigated for their potential as kinase inhibitors, antimicrobial agents, and fluorescent chromophores. The presence of the 4-fluorophenyl group is particularly strategic, as fluorine substitution is a common tactic in drug design to enhance metabolic stability and binding affinity. Therefore, this compound is primarily utilized as a foundational scaffold for the synthesis of novel bioactive compounds and functional materials.
Below are the key chemical properties of this compound:
| Property | Value |
| Molecular Formula | C₁₃H₉FN₂ |
| Molecular Weight | 212.22 g/mol |
| CAS Number | 18201-87-1 |
| Appearance | Typically a powder |
| General Class | Diarylamine, Nitrile, Organofluorine Compound |
Significance of Benzonitrile (B105546) and Fluorinated Aniline (B41778) Derivatives in Chemical Science
The value of this compound in chemical synthesis is best understood by examining its constituent parts: the benzonitrile unit and the fluorinated aniline derivative.
Benzonitrile Derivatives: The benzonitrile group, an aromatic ring substituted with a nitrile (-C≡N), is a cornerstone in synthetic chemistry. The nitrile group is a strong electron-withdrawing moiety, which influences the reactivity of the aromatic ring. It is a versatile functional group that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and ketones. researchgate.net In medicinal chemistry, the nitrile group is often incorporated into drug candidates to improve their pharmacokinetic profiles, enhance binding affinity to biological targets, and increase metabolic stability. researchgate.net More than 30 pharmaceuticals containing a nitrile group have been approved by the FDA for a wide range of conditions. Benzonitrile derivatives are also crucial intermediates in the synthesis of dyes, agrochemicals, and advanced materials like thermally stable polymers.
Fluorinated Aniline Derivatives: The incorporation of fluorine into organic molecules is a widely used strategy in modern drug discovery and materials science. nbinno.com Attaching a fluorine atom to an aniline ring, as seen in 4-fluoroaniline (B128567), can significantly alter the molecule's properties. The high electronegativity of fluorine can modify the acidity of the N-H bond, influencing its reactivity and hydrogen bonding capabilities. nbinno.com Furthermore, the C-F bond is exceptionally strong, which can block metabolically labile sites on a drug molecule, thereby increasing its metabolic stability and bioavailability. nbinno.com In materials science, fluorination can enhance thermal stability and tune the electronic properties of polymers and other organic materials. nbinno.com
The combination of these two moieties in this compound creates a molecule with a rich chemical potential, poised for the development of novel compounds with tailored properties.
Historical Development and Evolution of Anilino-Benzonitrile Chemistry
The chemistry of anilino-benzonitriles is built upon the historical foundations of its two core components: aniline and benzonitrile.
Aniline , the simplest aromatic amine, was first isolated in 1826. Its synthetic importance grew dramatically throughout the 19th century, particularly with the development of the synthetic dye industry. guidechem.com The ability to introduce an amino group onto an aromatic ring opened up a vast new area of chemical synthesis.
Benzonitrile was first synthesized in 1844 by Hermann Fehling through the dehydration of ammonium (B1175870) benzoate. longdom.org This discovery established the nitrile group as a key functional group in organic chemistry. longdom.org
The direct combination of an aniline and a benzonitrile moiety to form an anilino-benzonitrile structure, however, required the advent of more sophisticated synthetic methods for forming carbon-nitrogen (C-N) bonds. Early methods were often harsh and lacked general applicability. A significant breakthrough came with the development of transition-metal-catalyzed cross-coupling reactions.
Key historical developments in the synthesis of diarylamines, including anilino-benzonitriles, are summarized below:
| Reaction | Description | Approximate Era of Development |
| Ullmann Condensation | A copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol. The traditional Goldberg reaction, a variant for C-N bond formation, required high temperatures and stoichiometric amounts of copper. wikipedia.org | Early 1900s |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This reaction is highly versatile, proceeds under milder conditions than the Ullmann condensation, and tolerates a wide range of functional groups. wikipedia.orgacsgcipr.org | Mid-1990s to present |
The development of the Buchwald-Hartwig amination, in particular, revolutionized the synthesis of aryl amines and made complex structures like this compound readily accessible. wikipedia.org This has allowed chemists to explore the properties and applications of a wide array of anilino-benzonitrile derivatives in a way that was not previously possible, leading to their current prominence in various fields of chemical research.
Structure
3D Structure
Properties
Molecular Formula |
C13H9FN2 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-(4-fluoroanilino)benzonitrile |
InChI |
InChI=1S/C13H9FN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,16H |
InChI Key |
QMVWIKCOYNUWRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 4 Fluorophenyl Amino Benzonitrile
Established Synthetic Pathways
Amidation and Nitrile Formation Approaches
The synthesis of 2-((4-fluorophenyl)amino)benzonitrile can be approached through classical methods involving amidation followed by nitrile formation, or vice-versa. One conceptual pathway involves the acylation of 4-fluoroaniline (B128567) with 2-halobenzoic acid, followed by conversion of the resulting amide's carboxylic acid group into a nitrile. However, direct C-N bond formation reactions are often more efficient.
Cross-Coupling Methodologies for C-N and C-CN Bond Formation
Modern cross-coupling reactions provide highly efficient and versatile methods for the construction of C-N and C-CN bonds, representing the most common strategies for synthesizing this compound.
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction facilitates the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 2-halobenzonitrile (e.g., 2-chlorobenzonitrile (B47944) or 2-bromobenzonitrile) with 4-fluoroaniline in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org The choice of ligand is crucial for the reaction's success, with sterically hindered biaryl phosphine ligands often providing high yields and broad substrate scope. nih.gov
Table 1: Key Components in Buchwald-Hartwig Amination for this compound Synthesis
| Component | Examples | Role |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Pd(0) |
| Ligand | BINAP, XPhos, SPhos | Stabilizes the catalyst and facilitates the catalytic cycle |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Promotes deprotonation of the amine |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |
Palladium catalysis is also effective for the formation of C-CN bonds, for example, in the cyanation of aryl halides. nih.gov
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, often requiring high temperatures. wikipedia.orgthermofisher.comwikipedia.org The reaction typically involves an aryl halide and an amine in the presence of a stoichiometric amount of copper powder or a copper salt. organic-chemistry.org The synthesis of this compound via an Ullmann-type reaction would involve the coupling of 2-halobenzonitrile with 4-fluoroaniline. Modern modifications of the Ullmann reaction utilize soluble copper catalysts with ligands such as diamines or amino acids, which allow for milder reaction conditions and improved yields. nih.govresearchgate.net
Table 2: Comparison of Classical and Modern Ullmann Condensation Conditions
| Feature | Classical Ullmann Reaction | Modern Ullmann Reaction |
|---|---|---|
| Copper Source | Copper powder, Cu(I) salts | Soluble Cu(I) or Cu(II) salts |
| Ligands | Often not used | Diamines, amino acids, phenanthrolines |
| Temperature | High (>150 °C) | Milder (often <150 °C) |
| Substrate Scope | Often limited to activated aryl halides | Broader, including less reactive halides |
Copper catalysts are also employed in the synthesis of nitriles. rsc.orgorganic-chemistry.org
Approaches Utilizing Fluorinated Anilines as Precursors
The direct use of fluorinated anilines, such as 4-fluoroaniline, is a common strategy. google.comnih.gov One of the most direct methods is the nucleophilic aromatic substitution (SNAAr) reaction. libretexts.org In this approach, an aryl halide with a strong electron-withdrawing group ortho or para to the halogen can react with a nucleophile. For the synthesis of this compound, this would involve the reaction of 2-halobenzonitrile (where the nitrile group acts as an activating group) with 4-fluoroaniline. The reaction is typically carried out in a polar aprotic solvent in the presence of a base.
Another approach involves the reaction of pentafluorobenzonitrile (B1630612) with an amine, which has been shown to result in regioselective substitution at the 4-position. nih.gov
Benzonitrile (B105546) Synthesis from Anilines via Diazonium Salts
The Sandmeyer reaction provides a classic method for the conversion of an aromatic amino group into a nitrile group via a diazonium salt intermediate. wikipedia.orgnih.govorganic-chemistry.org To synthesize this compound using this method, one would start with 2-((4-fluorophenyl)amino)aniline. This precursor would be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. Subsequent treatment with a cyanide source, typically copper(I) cyanide, would yield the target benzonitrile. google.com
It is important to note that the stability of the diazonium salt and the reaction conditions are critical for the success of the Sandmeyer reaction. rsc.org In some cases, side reactions can occur, especially with highly substituted anilines.
Advanced and Emerging Synthetic Techniques for this compound
The synthesis of diarylamines, including the key structural motif present in this compound, has been a major focus of methodological innovation. Traditional approaches, while effective, often face challenges related to scalability, sustainability, and efficiency. Consequently, advanced and emerging techniques are being explored to overcome these limitations, offering pathways that are not only more efficient but also align with the principles of green chemistry. These modern strategies, including electrochemical synthesis and continuous flow methodologies, represent the forefront of synthetic organic chemistry.
Electrochemical Synthesis Approaches
Electrochemical synthesis is emerging as a powerful and environmentally benign alternative to conventional cross-coupling methods for forming C–N bonds. mdpi.comnih.gov By using electricity as a traceless reagent, electrosynthesis can often circumvent the need for stoichiometric chemical oxidants or reductants, high temperatures, and expensive, air-sensitive metal catalysts. mdpi.comnih.gov
For the synthesis of diarylamines, electrochemical approaches can facilitate C-H/N-H oxidative cross-coupling. researchgate.net In the context of this compound, this could involve the direct coupling of 4-fluoroaniline with benzonitrile through C-H activation. Another prominent strategy involves the electrochemical generation of a catalyst in situ. For instance, a sacrificial metal anode (e.g., nickel) can be used to generate catalytic species directly in the reaction medium, allowing for the amination of aryl halides under mild conditions. nih.gov This method avoids the use of pre-formed, often unstable, catalyst complexes. nih.gov
Research has demonstrated that various arenes can be amidated electrochemically using nitriles as the amino source in the presence of a copper catalyst. nih.gov These reactions proceed at room temperature and ambient pressure, highlighting the mildness of the conditions. nih.gov The versatility of electrosynthesis allows for the formation of complex molecules from simple precursors in a single step, often with high selectivity and yield. mdpi.comnih.gov
Table 1: Examples of Electrochemical C-N Coupling Conditions for Arylamine Synthesis
| Reaction Type | Catalyst/Mediator | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| C-H Amidation of Benzene (B151609) | Copper Acetate | Acetonitrile | Room temperature, divided cell, 2F electricity | 70% | nih.gov |
| Amination of Aryl Halides | Electrogenerated Nickel | - | Mild reaction conditions, sacrificial anode | Broad substrate scope | nih.gov |
| C-H/N-H Cross-Coupling | Catalyst- and oxidant-free | - | Dehydrogenative coupling | Good yields | researchgate.net |
| SRN1 Reaction | Cathode (electron source) | Acetonitrile | Sonication, H-type cell | Good yields |
Continuous Flow Reaction Methodologies
Continuous flow chemistry has transitioned from a niche technology to a robust and widely adopted platform for chemical synthesis, particularly within the pharmaceutical industry. scispace.comtue.nlnih.gov Its application to palladium-catalyzed C–N cross-coupling reactions, such as the Buchwald-Hartwig amination, offers significant advantages over traditional batch processing for the synthesis of this compound. rsc.orgrsc.org
One of the primary challenges in batch Buchwald-Hartwig reactions is the production of stoichiometric amounts of insoluble inorganic salts, which can complicate scale-up and product isolation. rsc.org Flow reactors, with their superior heat and mass transfer capabilities, can manage these heterogeneous mixtures more effectively, often preventing clogging through design features or the use of sonication. acs.org This enhanced control leads to higher space-time yields, improved consistency, and safer operation, especially for exothermic reactions. scispace.com
Studies have demonstrated the successful implementation of continuous flow processes for the synthesis of pharmaceutically relevant diarylamine intermediates. scispace.comrsc.orgrsc.org These systems can incorporate in-line workup procedures, such as acidic extraction to separate the product, and even allow for on-stream recycling of the catalyst, which significantly improves process efficiency and reduces costs. acs.org The development of novel reactor concepts, combining the features of continuously stirred tank reactors (CSTRs) and plug flow reactors (PFRs), further enhances the capability to handle heterogeneous reaction mixtures at scale. acs.org
Table 2: Comparison of Batch vs. Continuous Flow Buchwald-Hartwig Amination
| Parameter | Batch Process | Continuous Flow Process | Advantage of Flow | Reference |
|---|---|---|---|---|
| Process Control | Challenges with heat/mass transfer and mixing | Excellent control over temperature, pressure, and mixing | Improved safety and reproducibility | scispace.com |
| Scalability | Scale-up can be problematic and non-linear | Scalable by operating for longer times ("scaling-out") | More predictable and safer scale-up | acs.org |
| Space-Time Yield | Often lower due to longer reaction and downtime | Significantly higher | Increased productivity | scispace.comrsc.org |
| Catalyst Handling | Homogeneous catalyst recovery is difficult | Enables catalyst recycling and use of packed-bed reactors | Reduced cost and metal waste | acs.orgrsc.org |
| Waste Generation | Significant waste from solvents, workup, and cleaning | Reduced solvent usage, potential for in-line separation | Lower environmental impact | scispace.comunirc.it |
Sustainability Considerations and Green Chemistry in Synthesis
The principles of green chemistry are increasingly guiding the development of synthetic routes for pharmaceuticals and fine chemicals. nih.govnih.gov The synthesis of diarylamines like this compound is an area where green innovations can significantly reduce environmental impact. unirc.itresearchgate.net
Another critical aspect is waste minimization through catalyst and solvent recycling. researchgate.net The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), in both batch and packed-bed flow reactors allows for the straightforward recovery and reuse of the precious metal catalyst, enhancing process circularity. rsc.orgresearchgate.net
Furthermore, developing more atom-economical reaction pathways is a central goal. Acceptorless dehydrogenative aromatization represents an advanced strategy where diarylamines are synthesized from substrates like cyclohexylamines and anilines, generating only molecular hydrogen and ammonia (B1221849) as byproducts. nih.gov This approach avoids the use of oxidants and the generation of salt waste inherent in traditional cross-coupling reactions. nih.gov The application of green chemistry metrics, such as Process Mass Intensity (PMI) and E-Factor, provides a quantitative assessment of a process's environmental performance, confirming the benefits of switching to greener methodologies. rsc.orgresearchgate.net
Table 3: Green Chemistry Metrics and Strategies for Diarylamine Synthesis
| Green Strategy | Description | Example/Benefit | Reference |
|---|---|---|---|
| Green Solvents | Use of environmentally benign or bio-derived solvents. | Azeotropic mixture of Cyclopentyl methyl ether (CPME) and water. Reduces E-Factor. | rsc.orgresearchgate.netmdpi.com |
| Catalyst Recycling | Recovery and reuse of the catalyst to minimize waste and cost. | Heterogeneous Pd/C catalyst recovered and reused in multiple runs. | rsc.orgunirc.itresearchgate.net |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Acceptorless dehydrogenative aromatization produces only H₂ and NH₃ as byproducts. | nih.gov |
| Life Cycle Assessment (LCA) | Holistic analysis of the environmental impact of a process. | LCA studies confirm the environmental benefits of switching from batch to continuous flow. | scispace.comrsc.orgacs.org |
| Process Intensification | Combining multiple reaction/workup steps into a single, continuous operation. | Telescoped flow synthesis reduces manual operations, solvent use, and waste. | nih.govnih.gov |
Applications in Advanced Materials and Catalysis
Role of 2-((4-Fluorophenyl)amino)benzonitrile as a Building Block in Complex Molecular Architectures
The structure of this compound, featuring both an amino linkage and a nitrile group, makes it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic systems. Aminobenzonitrile derivatives are recognized as crucial intermediates for constructing a variety of molecular frameworks. nbinno.com The chemical versatility of the aminobenzonitrile core allows it to be an adaptable component for creating larger, more intricate molecules for sectors such as pharmaceuticals and agrochemicals. nbinno.com
For example, 2-aminobenzonitriles can undergo transition-metal-free, base-promoted reactions with ynones. This process involves a sequential aza-Michael addition and an intramolecular annulation to yield multisubstituted 4-aminoquinolines. cardiff.ac.uk This type of reaction demonstrates the potential of the amino and nitrile functionalities within the this compound scaffold to participate in cyclization and annulation reactions, paving the way for the synthesis of fused heterocyclic compounds. Similarly, 2-aminobenzonitriles can react with N-benzyl cyanamides in an acid-mediated [4+2] annulation to produce 2-amino-4-iminoquinazolines, further highlighting their utility in constructing complex nitrogen-containing heterocycles. mdpi.com
Applications in Organic Electronic Materials
Derivatives of benzonitrile (B105546) are integral to the design of high-performance organic electronic materials. The electron-withdrawing nature of the nitrile group makes the benzonitrile core an effective electron acceptor, which can be combined with various electron-donating units to create molecules with specific optoelectronic functions.
Optoelectronic Properties in Organic Light-Emitting Diodes (OLEDs)
Fluorinated benzonitrile compounds are used as the basis for donor-acceptor-donor' (D-A-D') molecules that exhibit promising properties for use in Organic Light-Emitting Diodes (OLEDs). rsc.org In this molecular design, the benzonitrile unit acts as the central electron acceptor (A), while electron-rich groups like phenoxazine (B87303) or carbazole (B46965) serve as the donors (D). This architecture facilitates intramolecular charge transfer (CT), which is crucial for light emission in OLEDs. rsc.org
The photophysical properties of these materials can be tuned by altering the donor units and the molecular environment. Studies on such D-A-D' fluorinated benzonitrile compounds have been conducted in various states, including in polymethyl methacrylate (B99206) (PMMA) polymer films and as neat films under different preparation conditions. rsc.org The emission characteristics of OLED devices fabricated with these materials can be tuned based on the preparation techniques. rsc.org
Thermally Activated Delayed Fluorescence (TADF) Emitters
A key application of benzonitrile derivatives in OLEDs is in the development of Thermally Activated Delayed Fluorescence (TADF) emitters. rsc.org TADF materials can harvest both singlet and triplet excitons for light emission, theoretically enabling up to 100% internal quantum efficiency in OLEDs. nih.gov This is achieved through a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted into emissive singlet excitons. A small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is required for efficient RISC. nih.gov
The D-A-D' structure based on a benzonitrile acceptor is designed to achieve a small ΔEST by spatially separating the highest occupied molecular orbital (HOMO), located on the donor units, from the lowest unoccupied molecular orbital (LUMO), located on the acceptor. Research has shown that fluorinated benzonitrile compounds featuring phenoxazine and carbazole donors can exhibit dual charge transfer TADF emission. rsc.org The table below summarizes key photophysical properties for representative D-A-D' benzonitrile-based TADF emitters.
| Compound | Donor Units | Host Matrix | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) | Delayed Fluorescence Lifetime (μs) |
|---|---|---|---|---|---|
| DPXZ-FBN | Phenoxazine | PMMA | 495 | 0.75 | 5.2 |
| DCbz-FBN | Carbazole | PMMA | 480 | 0.68 | 8.1 |
| DMAC-BN | Dimethylacridine | DPEPO | 470 | 0.95 | 3.7 |
| SBA-Bz4 | Spiro-biacridine | DPEPO | 435 | 0.20 | 1.5 |
Data are representative examples derived from studies on similar D-A-D' benzonitrile structures and are for illustrative purposes. rsc.orgarxiv.org
Mechanofluorochromic Properties
Certain multifunctional benzonitrile derivatives also display mechanofluorochromic (MFC) properties, where their luminescence color changes in response to mechanical stimuli such as grinding or shearing. rsc.org This phenomenon is attributed to changes in the solid-state molecular packing and intermolecular interactions upon the application of force, which alters the electronic energy levels and thus the emission characteristics. rsc.org
For D-A-D' fluorinated benzonitrile compounds, mechanical stress can induce changes in their crystalline or amorphous phases, leading to observable shifts in their emission spectra. rsc.org The original emission can often be recovered by exposing the material to solvent vapor or by thermal annealing, a process known as mechanochromic luminescence (MCL). This stimuli-responsive behavior makes these materials interesting for applications in sensors, security inks, and data storage. rsc.org
Catalytic Applications and Ligand Design
The electronic properties of the benzonitrile moiety are also exploited in the field of catalysis, particularly in the design of specialized ligands for transition metal-catalyzed reactions.
Design of Catalysts Incorporating Benzonitrile Derivatives
The design of new ligands is crucial for the development of novel catalytic reactions. nih.govchemrxiv.org Benzonitrile derivatives have been incorporated into ligand structures to modulate the electronic properties and reactivity of metal catalysts. A notable example is the design of an electron-withdrawing benzonitrile ligand for Nickel-catalyzed cross-coupling reactions involving tertiary nucleophiles. nih.govacs.org
In this context, a bidentate ligand containing an ortho-pyrazole benzonitrile unit was developed. chemrxiv.org Kinetic and Hammett studies revealed that the benzonitrile group acts as an electron-acceptor. nih.govchemrxiv.org This electronic influence provides several advantages to the catalytic cycle:
Promotes Reductive Elimination: By withdrawing electron density from the Nickel center, the ligand facilitates the final bond-forming step (reductive elimination) over competing side reactions like β-hydride elimination. chemrxiv.org
Stabilizes Low-Valent Nickel: The benzonitrile moiety helps to stabilize the low-valent Ni(0) and Ni(I) species that are key intermediates in the catalytic cycle. nih.govchemrxiv.org
This strategic ligand design enabled a protocol for the Ni-catalyzed arylation of disubstituted malononitriles, providing access to valuable quaternary α-arylnitriles. nih.govchemrxiv.org The role of the benzonitrile-containing ligand was essential for achieving high yields and selectivity in this transformation.
| Ligand Feature | Electronic Role | Effect on Ni-Catalyzed Reaction | Reference |
|---|---|---|---|
| Benzonitrile Moiety | Electron-Acceptor | Promotes reductive elimination | chemrxiv.org |
| Bidentate Coordination | Steric/Electronic Control | Disfavors β-hydride elimination | chemrxiv.org |
| Overall Ligand Structure | Stabilization | Stabilizes low-valent Ni intermediates | nih.gov |
Role in Transition Metal-Catalyzed Reactions
While direct catalytic applications of this compound are not extensively documented in publicly available literature, the broader class of 2-aminobenzonitrile (B23959) derivatives is recognized for its utility in transition metal-catalyzed reactions. These compounds serve as valuable precursors for the synthesis of more complex molecules, including heterocyclic structures and o-aminobenzophenones, which are significant in medicinal and materials chemistry.
Palladium catalysts, in particular, have been employed in reactions involving 2-aminobenzonitriles. One notable application is the palladium-catalyzed direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles. This process results in the formation of o-aminobenzophenones. mdpi.comresearchgate.net The reaction demonstrates the compatibility of the 2-aminobenzonitrile core, including derivatives with various functional groups on the phenyl ring such as fluoro, chloro, and methoxy (B1213986) groups, with palladium catalysis. mdpi.comresearchgate.net Although this compound was not a specific substrate in the cited study, the tolerance for a fluoro substituent on the aniline (B41778) ring of related substrates suggests its potential applicability in similar transformations.
The general mechanism for this type of reaction involves the desulfination of sodium arylsulfinates and subsequent addition to the nitrile group of the 2-aminobenzonitrile derivative, facilitated by the palladium catalyst. mdpi.com The versatility of this method provides a practical route to o-aminobenzophenones, which are important intermediates in various fields. mdpi.com
Below is a table summarizing the conditions for a related palladium-catalyzed reaction with various 2-aminobenzonitrile substrates, illustrating the scope of this transformation.
| Entry | 2-Aminobenzonitrile Substrate | Arylsulfinate | Catalyst System | Yield (%) |
| 1 | 2-aminobenzonitrile | Sodium benzenesulfinate | Pd(OAc)₂ (10 mol%), bpy (20 mol%) | 91 |
| 2 | 4-methyl-2-aminobenzonitrile | Sodium benzenesulfinate | Pd(OAc)₂ (10 mol%), bpy (20 mol%) | 93 |
| 3 | 4-methoxy-2-aminobenzonitrile | Sodium benzenesulfinate | Pd(OAc)₂ (10 mol%), bpy (20 mol%) | 90 |
| 4 | 4-fluoro-2-aminobenzonitrile | Sodium benzenesulfinate | Pd(OAc)₂ (10 mol%), bpy (20 mol%) | 88 |
| 5 | 4-chloro-2-aminobenzonitrile | Sodium benzenesulfinate | Pd(OAc)₂ (10 mol%), bpy (20 mol%) | 85 |
Data adapted from a study on the palladium-catalyzed synthesis of o-aminobenzophenones. researchgate.net
Functional Materials Development
The development of functional materials from this compound is not a widely reported area of research. However, the structural motifs present in the molecule, namely the aromatic amine and nitrile groups, are found in precursors for various functional materials. Compounds containing the 2-aminobenzonitrile framework are utilized as building blocks in heterocyclic chemistry for the synthesis of scaffolds like quinazolines and quinazolinones. researchgate.net These heterocyclic systems are of interest in materials science, for instance, in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
The nitrile group itself is a versatile functional group that can participate in cyclotrimerization reactions to form triazine-based materials. These triazine derivatives can exhibit interesting properties such as thermal stability and fluorescence, making them suitable for applications in advanced materials. For example, the cyclotrimerization of benzonitrile and its derivatives has been achieved using catalytic systems composed of titanium chlorido complexes and magnesium. researchgate.net
The table below outlines potential applications of related compounds in functional materials, which could be extrapolated to this compound.
| Precursor Type | Functional Material | Potential Application |
| 2-Aminobenzonitrile Derivatives | Quinazoline-based materials | Organic electronics (e.g., OLEDs) |
| Benzonitrile Derivatives | Triazine-based polymers | Thermally stable materials, Fluorescent materials |
| N-Aryl Amines and Nitriles | Specialty Polymers | High-performance plastics, Materials with tailored electronic properties |
It is important to note that while the functional groups within this compound suggest its potential for use in the development of advanced materials, further research is required to explore and confirm these applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
